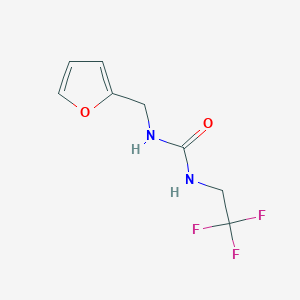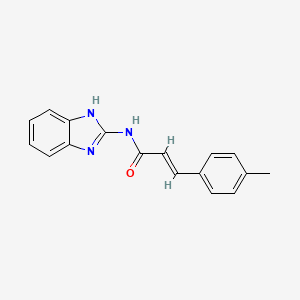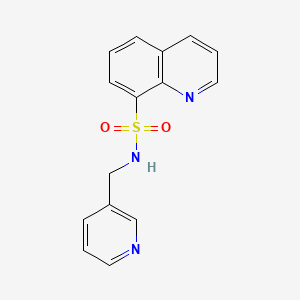![molecular formula C16H24N2O4S B5881068 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide, also known as MPSP, is a chemical compound that belongs to the class of sulfonylureas. MPSP has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.
Mecanismo De Acción
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and the subsequent influx of calcium ions. This increase in calcium ions triggers the release of insulin from the beta cells. In cancer cells, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide increases insulin secretion and improves glucose tolerance. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in the severity of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in lab experiments. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has not been studied extensively in human subjects, and its safety and efficacy in humans are not well established. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide. In diabetes, future studies could focus on the safety and efficacy of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in human subjects, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with other diabetes medications. In cancer, future studies could investigate the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with chemotherapy or radiation therapy, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other types of cancer. In inflammation, future studies could explore the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other inflammatory diseases, such as arthritis or inflammatory bowel disease. Additionally, future studies could investigate the potential off-target effects of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide and develop more specific analogs of the compound.
Métodos De Síntesis
The synthesis method of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and acylation with 2-methylpropanoyl chloride. The final product is obtained after purification by column chromatography. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide is around 50%, and the purity is greater than 98%.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation.
Propiedades
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)16(19)17-13-7-8-14(22-3)15(11-13)23(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYOKYDCFSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)




![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)



methanone](/img/structure/B5881090.png)